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Introduction: The Quinolinol Scaffold as a Privileged
Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine

ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have

demonstrated a vast spectrum of pharmacological activities, leading to their use as

antibacterial, anticancer, antimalarial, anti-inflammatory, and neuroprotective agents.[1][4]

Quinolinol, or hydroxyquinoline, introduces a hydroxyl group to this versatile core, significantly

enhancing its coordination chemistry and biological interactions. This modification, particularly

in the case of 8-hydroxyquinoline, creates a potent metal-chelating moiety that is central to

many of its biological effects.[5]

This technical guide provides an in-depth exploration of the biological activities of novel

quinolinol derivatives, focusing on their anticancer, antimicrobial, and neuroprotective

properties. We will delve into the mechanistic underpinnings of their action, provide detailed

protocols for their evaluation, and present a framework for understanding their therapeutic

potential. The aim is to equip researchers, scientists, and drug development professionals with

the foundational knowledge and practical methodologies required to advance the exploration of

this promising class of compounds.

Part 1: Anticancer Activity of Quinolinol Derivatives
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Quinolinol derivatives have emerged as a significant class of anticancer agents, exhibiting

cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[6]

[7] Their therapeutic strategy often involves inducing apoptosis, arresting the cell cycle, and

inhibiting key pathways essential for tumor growth and survival.[7][8]

Core Mechanisms of Antineoplastic Action
The anticancer efficacy of quinolinol derivatives is not monolithic; rather, it stems from their

ability to interact with multiple cellular targets.

Inhibition of Topoisomerases and DNA Intercalation: Many quinoline-based compounds

function as topoisomerase inhibitors.[6][9] By intercalating into the DNA helix and stabilizing

the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to

double-strand breaks and the initiation of apoptotic cell death.[7]

Tubulin Polymerization Inhibition: Certain derivatives disrupt the dynamics of microtubule

assembly and disassembly.[6][8] By binding to tubulin, they prevent its polymerization into

microtubules, which are critical for forming the mitotic spindle during cell division. This

disruption arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[10]

Kinase Inhibition: Signaling pathways driven by protein kinases are frequently dysregulated

in cancer. Quinolinol hybrids have been developed as potent inhibitors of key kinases such

as Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway, which are

crucial for cancer cell proliferation, survival, and angiogenesis.[8]

Induction of Apoptosis: Beyond specific target inhibition, many quinolinol derivatives induce

apoptosis through various means, including the generation of reactive oxygen species

(ROS), disruption of mitochondrial membrane potential, and modulation of pro- and anti-

apoptotic proteins like the Bcl-2 family.[8][10]

Visualization: Signaling Pathway for Apoptosis
Induction
The following diagram illustrates a simplified pathway by which a novel quinolinol derivative

might induce apoptosis through kinase inhibition and DNA damage.
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Caption: Quinolinol derivatives can induce apoptosis via multi-target inhibition.

Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory

concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.
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Compound Type Cancer Cell Line IC₅₀ (µM) Reference

Quinoline-Chalcone

Hybrid
MCF-7 (Breast) 3.35 [8]

Quinoline-Chalcone

Hybrid
A549 (Lung) 1.91 [8]

Quinoline-Chalcone

Hybrid
Caco-2 (Colon) 2.5 [8]

6-Chloro-2-aryl-

quinoline
MCF-7 (Breast) 82.9% inhibition [10]

8-Nitro-7-

quinolinecarbaldehyde
Caco-2 (Colon) 1.02 [11]

Note: Data presented

as % inhibition at a

specified

concentration, not an

IC₅₀ value.

Experimental Protocol: MTT Assay for In Vitro
Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational

colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell

viability and proliferation.[12][13]

Principle: Mitochondrial dehydrogenases in viable, metabolically active cells cleave the yellow

tetrazolium salt MTT into purple formazan crystals.[12] The amount of formazan produced is

directly proportional to the number of living cells. The crystals are solubilized, and the

absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

Cell Seeding:
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Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency in appropriate culture

medium.

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells

per well in 100 µL of medium.

Causality Insight: Seeding density must be optimized; too few cells will yield a weak

signal, while too many can lead to overgrowth and nutrient depletion, confounding the

results.

Incubation:

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell

attachment.

Compound Treatment:

Prepare a stock solution of the quinolinol derivative in DMSO. Create a serial dilution in

the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100

µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[13]

Remove the old medium from the wells and add 100 µL of the medium containing the test

compound concentrations. Include "vehicle control" wells (medium with DMSO) and

"untreated control" wells (medium only).

Exposure Period:

Incubate the plate for a defined period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

[12]

MTT Addition:

After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

[13]

Incubate for another 3-4 hours. During this time, only viable cells will convert the MTT to

formazan.
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Formazan Solubilization:

Carefully aspirate the medium from each well without disturbing the formazan crystals.

Add 100 µL of DMSO to each well to dissolve the crystals.[13]

Self-Validation: Ensure complete dissolution by gently agitating the plate on a shaker for

10-15 minutes. Incomplete dissolution is a common source of error.

Data Acquisition:

Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Analysis:

Calculate the percentage of cell viability for each concentration relative to the control

wells: Viability % = (OD_treated / OD_control) * 100.

Plot the percentage of viability against the log of the compound concentration and use

non-linear regression to determine the IC₅₀ value.

Part 2: Antimicrobial Activity of Quinolinol
Derivatives
The emergence of multidrug-resistant (MDR) bacteria poses a severe threat to global health,

necessitating the development of novel antibiotics.[14] Quinolinol derivatives have shown

significant promise, exhibiting potent activity against a range of Gram-positive and Gram-

negative bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus

aureus (MRSA) and Clostridioides difficile.[15][16]

Mechanisms of Antibacterial Action
The antibacterial effects of quinolinols are often attributed to their ability to disrupt fundamental

bacterial processes.

Metal Ion Chelation: 8-hydroxyquinoline is a classic bidentate chelating agent. By

sequestering essential metal ions like Fe²⁺, Mg²⁺, and Mn²⁺, it can inhibit metalloenzymes
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that are critical for bacterial respiration, DNA replication, and structural integrity.

Disruption of Membrane Integrity: Some derivatives can intercalate into the bacterial cell

membrane, altering its fluidity and permeability. This leads to the leakage of essential

intracellular components and ultimately cell death.

Inhibition of Key Enzymes: Specific quinolinol hybrids have been designed to target bacterial

enzymes that are distinct from their mammalian counterparts. For instance, some

compounds may inhibit bacterial topoisomerases (Gyrase and Topoisomerase IV), similar to

quinolone antibiotics, while others may block processes like lipopolysaccharide (LPS)

transport in Gram-negative bacteria by targeting proteins such as LptA.[14]

Quantitative Data: Minimum Inhibitory Concentrations
(MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation.[17] It is the gold standard for measuring in vitro

antibacterial potency.

Compound Type Bacterial Strain MIC (µg/mL) Reference

Quinoline-Quinolone

Hybrid (5d)
S. aureus 0.5 - 1 [14]

Quinoline-Quinolone

Hybrid (5d)
E. coli 4 [14]

Quinoline Derivative

(3c)
S. aureus 2.67 [3]

Quinoline Derivative C. difficile 1.0 [15]

Iodo-Quinoline

Derivative
S. epidermidis 3.9 - 125 [18]

Quinoline Derivative

(24)
E. coli & S. aureus 3.125 [16]
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Experimental Protocol: Broth Microdilution for MIC
Determination
The broth microdilution method is a standardized and widely used technique to determine the

MIC of an antimicrobial agent against bacteria.[17]

Principle: A standardized inoculum of bacteria is exposed to serial twofold dilutions of the

antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[19] Growth is

assessed after incubation, and the MIC is identified as the lowest concentration that inhibits

visible growth.

Step-by-Step Methodology:

Preparation of Antimicrobial Stock:

Dissolve the quinolinol derivative in a suitable solvent (e.g., DMSO) to create a high-

concentration stock solution.

Preparation of Microtiter Plate:

Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well

plate.

In well 1, add 100 µL of the antimicrobial stock solution diluted in MHB to twice the highest

desired final concentration.

Serial Dilution:

Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by

pipetting up and down.

Continue this twofold serial dilution process from well 2 to well 10. Discard 50 µL from well

10.

Self-Validation: Well 11 serves as the growth control (no drug), and well 12 serves as the

sterility control (no drug, no bacteria). This ensures the medium supports growth and is not

contaminated.
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Preparation of Bacterial Inoculum:

From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in

sterile saline.

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately

1.5 x 10⁸ CFU/mL).

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵

CFU/mL in the wells.

Inoculation:

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add

bacteria to well 12.

The final volume in each well is now 100 µL.

Incubation:

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

Reading the MIC:

Following incubation, examine the plate visually. The MIC is the lowest concentration of

the antimicrobial agent in which there is no visible growth (i.e., no turbidity or "button" of

cells at the bottom of the well).

Visualization: Broth Microdilution Workflow
This diagram outlines the key steps in performing a broth microdilution assay.
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Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Neuroprotective Activity of Quinolinol
Derivatives
Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) are characterized by

progressive neuronal loss, driven by complex pathologies including oxidative stress, metal
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dyshomeostasis, and neuroinflammation.[1][20] Quinolinol derivatives are uniquely suited to

address this multifactorial nature, acting as multi-target-directed ligands (MTDLs) that can

simultaneously intervene in several of these pathological cascades.[20][21]

Multi-Target Mechanisms of Neuroprotection
The neuroprotective capacity of quinolinols is rooted in their ability to modulate interconnected

pathological pathways.

Antioxidant Activity and Radical Scavenging: The brain is highly susceptible to oxidative

stress (OS) due to its high oxygen consumption and lipid-rich composition.[1] Many

quinolinol derivatives are potent antioxidants, capable of directly scavenging reactive oxygen

species (ROS) and reducing OS-mediated cell death.[20]

Biometal Chelation: The dysregulation of metal ions like copper, zinc, and iron is a hallmark

of many neurodegenerative diseases, contributing to protein aggregation and ROS

production. The 8-hydroxyquinoline scaffold is an excellent metal chelator, and derivatives

have been shown to sequester these excess metal ions, mitigating their neurotoxic effects.[2]

[20]

Enzyme Inhibition: Certain derivatives have been designed to inhibit key enzymes implicated

in neurodegeneration. This includes acetylcholinesterase (AChE), whose inhibition increases

acetylcholine levels for symptomatic relief in AD, and monoamine oxidase B (MAO-B), which

is involved in dopamine metabolism and ROS production in PD.[1][2]

Anti-Inflammatory Effects: Chronic neuroinflammation contributes significantly to neuronal

damage. Some quinolinol derivatives have been shown to reduce the production of

inflammatory mediators like nitric oxide and pro-inflammatory cytokines in brain cells,

thereby protecting neurons from inflammatory insults.[22]

Visualization: Multi-Target Neuroprotective Strategy
This diagram illustrates how a single quinolinol derivative can concurrently address multiple

pathological factors in neurodegeneration.
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Caption: Multi-target approach of quinolinols for neuroprotection.

Experimental Protocol: In Vitro Neuroprotection Assay
(H₂O₂-Induced Oxidative Stress)
This protocol assesses the ability of a compound to protect neuronal cells from death induced

by an oxidative insult, a common model for neurodegenerative processes.[20][23][24]

Principle: Neuronal or neuron-like cells (e.g., HT-22, SH-SY5Y) are pre-treated with the test

compound and then exposed to hydrogen peroxide (H₂O₂), a potent ROS-generating agent

that induces oxidative stress and cell death.[20] A compound with neuroprotective activity will

increase cell viability compared to cells treated with H₂O₂ alone. Viability can be assessed

using the MTT assay.
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Step-by-Step Methodology:

Cell Culture and Seeding:

Seed neuronal cells (e.g., HT-22) in a 96-well plate at an appropriate density and allow

them to attach for 24 hours, as described in the cytotoxicity protocol.

Compound Pre-treatment:

Prepare dilutions of the quinolinol derivative in the culture medium.

Treat the cells with various concentrations of the compound for a pre-incubation period

(e.g., 2 to 24 hours).[20]

Causality Insight: Pre-treatment allows the compound to be taken up by the cells and to

potentially upregulate endogenous antioxidant defenses before the oxidative insult is

applied.

Induction of Oxidative Stress:

Prepare a fresh solution of H₂O₂ in the culture medium. The final concentration must be

optimized to induce significant (e.g., 50-70%) but not complete cell death in the control

group (e.g., 500 µM H₂O₂).[20]

Add the H₂O₂ solution to the wells (except for the untreated control group) and incubate

for an additional period (e.g., 3 to 24 hours).

Control Groups:

Untreated Control: Cells with medium only.

H₂O₂ Control: Cells treated only with H₂O₂.

Compound Control: Cells treated only with the highest concentration of the test compound

to check for inherent cytotoxicity.

Assessment of Cell Viability:
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After the H₂O₂ exposure, assess cell viability using the MTT assay as detailed in Part 1.4.

Data Analysis:

Normalize all data to the untreated control group (set to 100% viability).

Calculate the percentage of protection afforded by the compound at each concentration:

Protection % = [(Viability_Compound+H₂O₂) - (Viability_H₂O₂)] / [(Viability_Untreated) -

(Viability_H₂O₂)] * 100.

The results will demonstrate if the quinolinol derivative can rescue neurons from oxidative

stress-induced death.

Conclusion and Future Directions
Novel quinolinol derivatives represent a highly versatile and promising scaffold for the

development of new therapeutic agents. Their ability to engage multiple biological targets

simultaneously makes them particularly attractive candidates for treating complex, multifactorial

diseases such as cancer and neurodegenerative disorders. Furthermore, their demonstrated

efficacy against drug-resistant bacterial strains highlights their potential to address the pressing

challenge of antimicrobial resistance.

The continued exploration of this chemical space, guided by the mechanistic insights and

robust evaluation protocols outlined in this guide, is paramount. Future research should focus

on optimizing the structure-activity relationships to enhance potency and selectivity while

minimizing off-target toxicity. The integration of advanced drug delivery systems, such as

nanoparticle encapsulation, may further improve the therapeutic index of these potent

molecules.[12] By leveraging a deep understanding of their biological activity, the scientific

community can unlock the full potential of quinolinol derivatives to combat some of the most

challenging diseases of our time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8838273/
https://www.benchchem.com/product/b2660187?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2660187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC
[pmc.ncbi.nlm.nih.gov]

2. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative
diseases - PMC [pmc.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline
and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J
[pubs.rsc.org]

5. mdpi.com [mdpi.com]

6. globalresearchonline.net [globalresearchonline.net]

7. Comprehensive review on current developments of quinoline-based anticancer agents -
Arabian Journal of Chemistry [arabjchem.org]

8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review -
RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

9. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International
Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC
[pmc.ncbi.nlm.nih.gov]

11. brieflands.com [brieflands.com]

12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of
Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

13. ijprajournal.com [ijprajournal.com]

14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-
Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC
[pmc.ncbi.nlm.nih.gov]

16. biointerfaceresearch.com [biointerfaceresearch.com]

17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved
Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

18. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10604020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10604020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10213797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10213797/
https://pubs.acs.org/doi/10.1021/prechem.5c00085
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra03763j
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra03763j
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra03763j
https://www.mdpi.com/1420-3049/25/18/4321
https://globalresearchonline.net/ijpsrr/v77-1/20.pdf
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra05594h
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra05594h
https://www.ijmphs.com/index.php/IJMPHS/article/view/9
https://www.ijmphs.com/index.php/IJMPHS/article/view/9
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895364/
https://brieflands.com/journals/jamm/articles/58194
https://pmc.ncbi.nlm.nih.gov/articles/PMC8838273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8838273/
https://ijprajournal.com/issue_dcp/In%20Vitro%20Cytotoxicity%20Testing%20of%20Novel%20Drug%20Molecules%20Using%20MTT%20Assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6384568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6384568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084461/
https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837125.60786092.pdf
https://www.ncbi.nlm.nih.gov/books/NBK544375/
https://www.ncbi.nlm.nih.gov/books/NBK544375/
https://www.mdpi.com/1420-3049/29/4/772
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2660187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog
[ncdnadayblog.org]

20. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with
Natural Antioxidant Acids [mdpi.com]

21. benchchem.com [benchchem.com]

22. researchgate.net [researchgate.net]

23. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of
Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

24. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Whitepaper: The Expanding Therapeutic Potential of
Novel Quinolinol Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2660187#biological-activity-of-novel-quinolinol-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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